molecular formula C33H30N6O8 B11552555 methanediylbis-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-4,1-diyl dipropanoate

methanediylbis-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-4,1-diyl dipropanoate

Cat. No.: B11552555
M. Wt: 638.6 g/mol
InChI Key: BHDBEHRXNSCNJA-VQGAUUQYSA-N
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Description

Methanediylbis-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-4,1-diyl dipropanoate is a complex organic compound characterized by its aromatic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanediylbis-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-4,1-diyl dipropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-nitrophenylhydrazine with an aldehyde to form a hydrazone intermediate. This intermediate is then reacted with a benzene derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methanediylbis-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-4,1-diyl dipropanoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while oxidation can produce various oxides.

Scientific Research Applications

Methanediylbis-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-4,1-diyl dipropanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methanediylbis-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-4,1-diyl dipropanoate involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules. Additionally, the nitro groups can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene derivatives: Compounds like nitrobenzene and aniline share similar aromatic structures.

    Hydrazones: Compounds such as benzaldehyde phenylhydrazone have similar functional groups.

Uniqueness

Methanediylbis-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-4,1-diyl dipropanoate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H30N6O8

Molecular Weight

638.6 g/mol

IUPAC Name

[2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-4-[[3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-4-propanoyloxyphenyl]methyl]phenyl] propanoate

InChI

InChI=1S/C33H30N6O8/c1-3-32(40)46-30-15-5-22(18-24(30)20-34-36-26-7-11-28(12-8-26)38(42)43)17-23-6-16-31(47-33(41)4-2)25(19-23)21-35-37-27-9-13-29(14-10-27)39(44)45/h5-16,18-21,36-37H,3-4,17H2,1-2H3/b34-20+,35-21+

InChI Key

BHDBEHRXNSCNJA-VQGAUUQYSA-N

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)CC2=CC(=C(C=C2)OC(=O)CC)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C=N/NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)CC2=CC(=C(C=C2)OC(=O)CC)C=NNC3=CC=C(C=C3)[N+](=O)[O-])C=NNC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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